4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride
Description
4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride (CAS: 86810-96-0) is a piperidine derivative substituted with a 3,4-dichlorobenzyloxy group at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₁₅Cl₂NO·HCl, with a molecular weight of 296.6 g/mol (calculated from substituents and base structure).
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-2-1-9(7-12(11)14)8-16-10-3-5-15-6-4-10;/h1-2,7,10,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVQRCAXHZFOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86810-96-0 | |
| Record name | Piperidine, 4-[(3,4-dichlorophenyl)methoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86810-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution of Piperidine with 3,4-Dichlorobenzyl Chloride
The foundational step in synthesizing 4-(3,4-Dichloro-benzyloxy)-piperidine involves a nucleophilic substitution where the nitrogen or oxygen nucleophile on the piperidine reacts with 3,4-dichlorobenzyl chloride (or related benzyl halide) under basic conditions.
-
- Base: Sodium hydroxide or potassium carbonate is commonly used to deprotonate the nucleophile and facilitate substitution.
- Solvent: Organic solvents such as dichloromethane, toluene, or dimethylformamide (DMF) are employed to dissolve reactants and control reaction kinetics.
- Temperature: Reflux conditions (typically 80–120 °C) to drive the substitution to completion.
Mechanism: The piperidine oxygen (or nitrogen) attacks the electrophilic benzyl chloride carbon, displacing the chloride ion and forming the ether linkage.
Example: Reaction of piperidine with 3,4-dichlorobenzyl chloride in the presence of potassium carbonate in toluene under reflux yields the ether intermediate, which is subsequently purified.
Catalytic Hydrogenation for Reduction and Purification
Hydrogenation is often used in the preparation of related piperidine derivatives to reduce any unsaturated intermediates or to remove protecting groups.
- Catalyst: Palladium on carbon (Pd/C) at 10% loading is typical.
- Conditions: Hydrogen gas atmosphere at 1 atm or elevated pressure (up to 20 kg/cm² in some methods), temperature range 40–120 °C.
Purpose: This step can be used to purify the product by hydrogenolysis of unwanted side products or to convert benzyl-protected intermediates to the desired piperidine derivative.
Example: A patent describes hydrogenation of 1-benzyl-4-piperidinyl piperidine in toluene with Pd/C at 110–120 °C under 20 kg/cm² hydrogen pressure for 3 hours, followed by filtration and crystallization of the hydrochloride salt.
Formation of Hydrochloride Salt
After synthesis of the free base, the compound is converted into its hydrochloride salt to improve stability, crystallinity, and handling.
- Method: Passing dry hydrogen chloride gas into a solution of the free base in anhydrous ether or ethanol-ether mixture.
- Isolation: The hydrochloride precipitates out and is collected by filtration.
- Purification: Recrystallization from ethanol-ether or similar solvents yields pure 4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride.
Detailed Reaction Scheme and Conditions
| Step | Reactants & Reagents | Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Piperidine + 3,4-Dichlorobenzyl chloride + K2CO3 (or NaOH) | Reflux in toluene or DMF, 80–120 °C, 6–12 h | Formation of 4-(3,4-Dichlorobenzyl)oxy-piperidine (free base) | Nucleophilic substitution |
| 2 | Hydrogenation of intermediate (if required) | Pd/C catalyst, H2 gas, 1 atm to 20 kg/cm², 40–120 °C, 3 h | Reduction/purification of product | Removes impurities, saturates unsaturated bonds |
| 3 | Free base + HCl gas | Anhydrous ether or ethanol-ether, room temperature | Precipitation of hydrochloride salt | Recrystallization for purity |
Research Findings and Optimization Notes
- The substitution reaction efficiency depends on the base strength and solvent polarity. Potassium carbonate in toluene provides good yields with minimal side reactions.
- Hydrogenation under elevated pressure and temperature improves catalyst efficiency and reduces reaction time.
- Purification by recrystallization of the hydrochloride salt ensures high purity and stability, suitable for further pharmaceutical or chemical research applications.
- Side products such as over-alkylated or partially substituted piperidine derivatives can be minimized by controlling stoichiometry and reaction time.
- The use of dry solvents and anhydrous conditions during salt formation prevents hydrolysis and degradation.
Comparative Data Table of Preparation Parameters
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Catalytic Hydrogenation | Method 3: Salt Formation |
|---|---|---|---|
| Reactants | Piperidine + 3,4-Dichlorobenzyl chloride + Base | Intermediate + Pd/C + H2 | Free base + HCl gas |
| Solvent | Toluene, DMF | Toluene, Ethanol | Anhydrous ether, Ethanol-Ether |
| Temperature | 80–120 °C reflux | 40–120 °C | Room temperature |
| Pressure | Atmospheric | 1 atm to 20 kg/cm² H2 | Atmospheric |
| Time | 6–12 hours | ~3 hours | Minutes to 1 hour |
| Yield | Moderate to high | High purity | High purity, crystalline salt |
| Key Considerations | Base choice, solvent polarity | Catalyst loading, pressure | Dry conditions, recrystallization |
Chemical Reactions Analysis
4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily investigated for its therapeutic potential, especially in the treatment of neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for developing medications targeting conditions such as depression and anxiety.
Case Study:
A study highlighted the synthesis of several piperidine derivatives, including those with similar structures to 4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride. These derivatives demonstrated promising anti-acetylcholinesterase activity, suggesting potential applications in treating cognitive disorders like Alzheimer's disease .
Neuroscience Research
In neuroscience, this compound is utilized to explore the mechanisms underlying neurotransmitter functions. It aids in understanding how alterations in these systems can lead to various mental health disorders.
Research Findings:
The compound has been used in studies examining dopamine receptor interactions and their implications in psychiatric conditions. For instance, compounds derived from similar piperidine structures have shown efficacy as dopamine D4 receptor antagonists, which may help in managing symptoms of schizophrenia and Parkinson's disease .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for ensuring the accuracy of various chemical analyses. Its purity and stability make it an ideal candidate for calibration in analytical methods.
Application Example:
Researchers have employed this compound to validate chromatographic techniques used in drug formulation analysis. This ensures that the results obtained from these methods are reliable and reproducible.
Drug Formulation
The incorporation of this compound into drug formulations has been explored to enhance bioavailability and therapeutic efficacy. Its properties allow for improved absorption and distribution within biological systems.
Formulation Insights:
Studies indicate that modifying drug formulations with compounds like this compound can significantly increase the bioavailability of active pharmaceutical ingredients (APIs), leading to more effective treatments .
Chemical Synthesis
In synthetic organic chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its versatility allows chemists to develop new compounds with tailored biological activities.
Synthesis Applications:
Research has shown that derivatives of piperidine can be synthesized using this compound as a starting material. These derivatives have been tested for various biological activities, including anti-inflammatory and analgesic effects .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorobenzyl group is believed to play a key role in its binding to target proteins and enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
3-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride (CAS: 1289387-61-6)
- Molecular Formula: C₁₂H₁₆Cl₃NO
- Molecular Weight : 296.6 g/mol
- Key Difference : The dichlorobenzyloxy group is attached at the 3-position of the piperidine ring instead of the 4-position.
- No direct bioactivity data are available for comparison .
4-(Diphenylmethoxy)-piperidine Hydrochloride (CAS: 65214-86-0)
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Difference : The benzyloxy group is replaced with a diphenylmethoxy group.
- Implications: The bulkier diphenylmethoxy substituent increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
4-(4-Nitrophenyl)-piperidine Hydrochloride (CAS: 883194-93-2)
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 242.70 g/mol
- Key Difference : A 4-nitrophenyl group replaces the dichlorobenzyloxy moiety.
- This compound is used as an intermediate in organic synthesis .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility | Key Substituents |
|---|---|---|---|---|
| 4-(3,4-Dichloro-benzyloxy)-piperidine HCl | 296.6 | ~3.5 (estimated) | Low | 3,4-Dichloro-benzyloxy |
| 3-(3,4-Dichloro-benzyloxy)-piperidine HCl | 296.6 | ~3.5 | Low | 3,4-Dichloro-benzyloxy (3-position) |
| 4-(Diphenylmethoxy)-piperidine HCl | 303.83 | ~4.2 | Very Low | Diphenylmethoxy |
| 4-(4-Nitrophenyl)-piperidine HCl | 242.70 | ~1.8 | Moderate | 4-Nitrophenyl |
Notes:
- LogP values are estimated based on substituent contributions. Chlorine atoms and aromatic rings increase lipophilicity, while nitro groups reduce it.
- Solubility trends correlate with hydrophobicity: diphenylmethoxy derivatives are least soluble .
Toxicity and Regulatory Status
- 4-(3,4-Dichloro-benzyloxy)-piperidine HCl: No specific toxicity data available. Regulatory status under China’s IECSC (Inventory of Existing Chemical Substances) is unconfirmed .
- 4-(Diphenylmethoxy)-piperidine HCl : Classified as acutely harmful (AEGL-1: 0.1–0.3 ppm), with delayed effects. Listed in the U.S. EPA’s High Production Volume (HPV) program, requiring stringent handling protocols .
- 4-(4-Nitrophenyl)-piperidine HCl: Limited toxicity data; handled as a research chemical with standard precautions (e.g., sealed storage, PPE) .
Biological Activity
4-(3,4-Dichloro-benzyloxy)-piperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a dichlorobenzyl ether. Its unique structure contributes to its interaction with various biological targets, making it a subject of extensive research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate biochemical pathways involved in various physiological processes.
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for neurotransmitter synthesis or degradation, potentially influencing neuronal signaling and function.
- Receptor Modulation : It has been shown to act on dopamine receptors, particularly the D4 receptor, which is implicated in several neurological disorders .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms may involve:
- Disruption of bacterial cell wall synthesis.
- Interference with metabolic pathways essential for bacterial survival .
Central Nervous System (CNS) Effects
The compound has also been studied for its effects on the CNS. Its interaction with dopamine receptors suggests potential applications in treating disorders such as Parkinson's disease and schizophrenia. The modulation of D4 receptors may help alleviate symptoms associated with these conditions .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinct biological activities of this compound relative to similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride | Similar piperidine structure; different substitution position | Antimicrobial properties |
| This compound | Unique substitution pattern; presence of piperidine ring | CNS activity and potential anticancer effects |
| 3-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride | Variation in chlorine positioning | Potential anticancer effects |
This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.
Case Studies and Research Findings
- Dopamine Receptor Antagonism : A study identified new benzyloxypiperidine scaffolds as selective D4 receptor antagonists with improved stability compared to previous compounds. This research underscores the potential therapeutic applications of similar piperidine derivatives in treating neurological disorders .
- Antimicrobial Efficacy : In vitro studies have shown that derivatives of this compound exhibit significant antimicrobial activity against strains such as Klebsiella pneumoniae and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective dosage levels for clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
